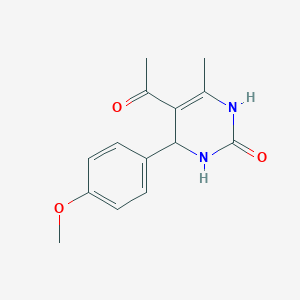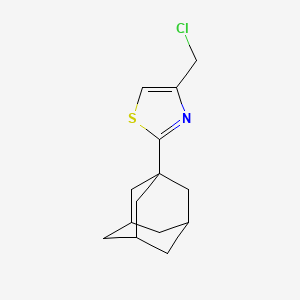
2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole (ACMT) is an organic compound with a unique structure and a variety of applications in the scientific research field. ACMT is a heterocyclic compound that contains a thiazole ring and an adamantyl group. It has been widely studied for its potential applications in medicine, biochemistry, and organic synthesis.
Scientific Research Applications
Synthesis Methods :
- A method was developed for synthesizing 4-(1-adamantyl)-2-aryl-1,3-thiadiazoles from 4-(1-adamantyl)-1,2,3-thiadiazole, which involves various reactions leading to products like 4-(1-adamantyl)-2-(4-chloro-3-nitrophenyl)-1,3-thiadiazole (Shchipalkin, Petrov, & Kuznetsov, 2011).
- Another study focused on synthesizing 4-(1-Adamantyl)- and 4-(1-Adamantylmethyl)-substituted halothiazoles, exploring reactions with potassium thiocyanate and hydrochloric acid (Makarova, Zemtsova, & Moiseev, 2001).
Therapeutic Potential and Biological Activity :
- An adamantyl-substituted retinoid-derived molecule showed apoptotic and antiproliferative activities, highlighting the importance of the adamantyl group in enhancing these effects (Dawson et al., 2007).
- The antiviral activities of adamantane-containing heterocycles were explored, indicating the potential of these compounds in antiviral therapies (Makarova et al., 2004).
- Novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles were synthesized, showing antimicrobial and anti-inflammatory activities (Kadi et al., 2007).
Chemical Properties and Reactions :
- A study on alkali metal 2-(1-adamantyl)ethynethiolates discussed their synthesis and reactions with various electrophilic reagents, shedding light on their chemical behavior (Petrov, Shchipalkin, Kuznetsov, & Viktorov, 2010).
- Theoretical studies on the chemical reactivity of 2-adamantyl-thiazolidine-4-one derivatives provided insights into their potential as HIV-1 inhibitors and other therapeutic applications (Morales-Bayuelo et al., 2012).
Mechanism of Action
Target of Action
It is known that various silylated heterocycles having amide functionality were treated with 1-adamantyl chloride (a similar compound) to give the corresponding n-adamantylated heterocycles .
Mode of Action
It can be inferred from related compounds that the adamantyl group may interact with its targets through steric effects .
Biochemical Analysis
Biochemical Properties
2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The adamantyl group enhances the compound’s stability and affinity for hydrophobic pockets in proteins, allowing it to act as an inhibitor or modulator of enzyme activity. For instance, it has been observed to interact with cytochrome P450 enzymes, altering their catalytic activity and affecting the metabolism of other substrates . Additionally, the chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of enzyme function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. For example, in cancer cells, this compound has been found to inhibit cell growth and induce programmed cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The adamantyl group facilitates binding to hydrophobic regions of target proteins, while the chloromethyl group can form covalent bonds with specific amino acid residues . This dual interaction allows the compound to inhibit enzyme activity by blocking the active site or altering the protein’s conformation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical response without causing harm.
Properties
IUPAC Name |
2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNS/c15-7-12-8-17-13(16-12)14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUVVOVMHYJPLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394407 |
Source


|
| Record name | 2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632300-38-0 |
Source


|
| Record name | 4-(Chloromethyl)-2-tricyclo[3.3.1.13,7]dec-1-ylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632300-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
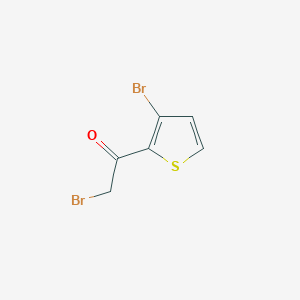
![7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1273836.png)

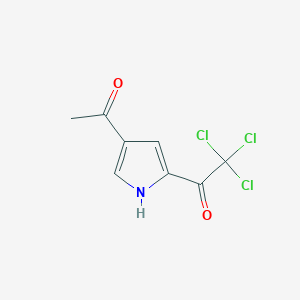
![1-[4-(2-Propynyloxy)phenyl]-1-ethanone](/img/structure/B1273840.png)

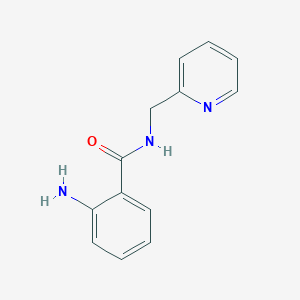


![4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1273851.png)
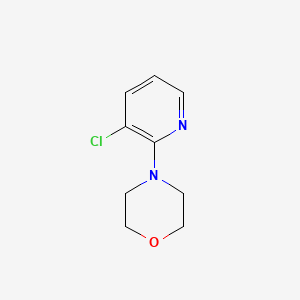

![Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B1273867.png)
